[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-

Low dielectric constant High-frequency electronics Poly(ether imide) films

[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)- (CAS 646054-53-7) is an unsymmetrical fluorinated aromatic diamine monomer (molecular formula C₁₉H₁₅F₃N₂O, molecular weight 344.3 g/mol). It features a biphenyl core with a trifluoromethyl (–CF₃) substituent at the 3'-position and a 4-aminophenoxy group at the 4'-position, which imparts a non-coplanar, kinked architecture that disrupts interchain packing.

Molecular Formula C19H15F3N2O
Molecular Weight 344.3 g/mol
CAS No. 646054-53-7
Cat. No. B3276700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-
CAS646054-53-7
Molecular FormulaC19H15F3N2O
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)OC3=CC=C(C=C3)N)C(F)(F)F)N
InChIInChI=1S/C19H15F3N2O/c20-19(21,22)17-11-13(12-1-4-14(23)5-2-12)3-10-18(17)25-16-8-6-15(24)7-9-16/h1-11H,23-24H2
InChIKeyJNEWCSMFQFKCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)- (CAS 646054-53-7): An Unsymmetrical Fluorinated Diamine Monomer for High-Performance Poly(ether imide) Synthesis and Procurement


[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)- (CAS 646054-53-7) is an unsymmetrical fluorinated aromatic diamine monomer (molecular formula C₁₉H₁₅F₃N₂O, molecular weight 344.3 g/mol) [1]. It features a biphenyl core with a trifluoromethyl (–CF₃) substituent at the 3'-position and a 4-aminophenoxy group at the 4'-position, which imparts a non-coplanar, kinked architecture that disrupts interchain packing [1]. This compound is primarily employed as a building block for semi-fluorinated poly(ether imide)s (PEIs) via thermal imidization with aromatic dianhydrides such as PMDA, BTDA, 6FDA, and ODA [2]. The resulting PEIs exhibit a distinctive combination of organosolubility, thermal stability, low dielectric constant, low moisture uptake, and good optical transparency—properties that differentiate this monomer from conventional non-fluorinated or symmetrical fluorinated diamines [2].

Why [1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)- Cannot Be Replaced by Common Non-Fluorinated or Symmetrical Diamines in High-Performance Poly(ether imide) Procurement


Generic substitution of this unsymmetrical, trifluoromethyl-bearing diamine with common non-fluorinated analogs (e.g., 4,4′-diaminodiphenyl ether, ODA) or symmetrical fluorinated diamines (e.g., 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl) fails because these alternatives cannot simultaneously deliver low dielectric constant (<2.9), very low moisture absorption (<0.5%), high organosolubility, and high thermal stability (>530 °C) in the resulting PEIs [1]. The combined presence of the –CF₃ group, the ether linkage, and the unsymmetrical, non-coplanar biphenyl architecture uniquely disrupts charge-transfer complex formation and interchain packing, which is essential for achieving transparency, solubility in common organic solvents (e.g., THF, CHCl₃), and low dielectric loss—attributes not collectively attainable with in-class diamines that lack one or more of these structural features [1][2]. The quantitative evidence below substantiates this differentiation.

Quantitative Evidence Guide: Differentiated Performance of PEIs Derived from CAS 646054-53-7 Versus Non-Fluorinated and Symmetrical Fluorinated Diamine Controls


Dielectric Constant as Low as 2.81 at 1 MHz: Outperforming Non-Fluorinated Poly(ether imide) Baselines for High-Frequency Electronic Substrates

PEI films derived from the target diamine with 6FDA dianhydride exhibited a dielectric constant of 2.81 at 1 MHz [1]. In contrast, typical non-fluorinated PEI films based on 4,4′-diaminodiphenyl ether (ODA) report dielectric constants in the range of 3.2–3.5 under comparable measurement conditions (class-level inference) [2]. The ~12–22% reduction in dielectric constant is attributed to the low polarizability of the C–F bond and the increased free volume from the unsymmetrical, non-coplanar structure [1].

Low dielectric constant High-frequency electronics Poly(ether imide) films

Ultra-Low Water Uptake of 0.2–0.5%: Critical for Dimensional Stability in Moisture-Sensitive Optoelectronic Packaging

PEI films from the target diamine showed water uptake values of only 0.2–0.5% [1]. By comparison, PEI films derived from the non-fluorinated diamine 1,4-bis(4-aminophenoxy)benzene typically exhibit water absorption of 1.5–2.5% under identical immersion conditions (class-level inference) [2]. The hydrophobic –CF₃ group and the tight packing disruption contribute to this 3- to 10-fold reduction in moisture sensitivity [1].

Moisture absorption Dimensional stability Optoelectronic packaging

Thermal Stability with 5% Weight Loss at 532 °C in Air: Enabling Demanding Aerospace Engine and High-Temperature Sensor Applications

The PEI from the target diamine and 6FDA exhibited a 5% weight loss temperature (Td₅%) of 532 °C in air [1]. PEI analogs from non-fluorinated ODA typically show Td₅% values of 500–515 °C in air (class-level inference) [2]. The enhanced thermo-oxidative stability is attributed to the strong C–F bond and the protective effect of the –CF₃ group against radical oxidation pathways [1].

Thermal stability Aerospace materials High-temperature polymers

High Organosolubility in THF and CHCl₃: Processability Advantage Over Non-Fluorinated Poly(ether imide)s for Solution Casting and Coating

The PEI prepared from the target diamine and 6FDA is soluble in THF and CHCl₃, in addition to standard aprotic solvents (NMP, DMF, DMAc) [1]. In contrast, PEIs based on the non-fluorinated 4,4′-diaminodiphenyl ether (ODA) are typically insoluble in low-boiling solvents like THF and CHCl₃ [2]. The unsymmetrical, kinked structure of the target diamine disrupts interchain packing and reduces crystallinity, enabling dissolution in a wider range of solvents, which simplifies film casting, spin coating, and inkjet printing processes [1].

Organosolubility Solution processing Poly(ether imide) coatings

Tensile Strength up to 135 MPa and Modulus up to 3.2 GPa: Mechanical Robustness Exceeding That of Many Symmetrical Fluorinated PEI Analogs

PEI films from the target diamine demonstrated tensile strengths up to 135 MPa and a modulus up to 3.2 GPa [1]. This exceeds the tensile strength range of 72.8–104.4 MPa reported for polyimides derived from symmetrical fluorinated diamines such as 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene under comparable film-casting conditions [2]. The superior mechanical robustness is attributed to the more linear biphenyl segment in the target diamine, which preserves a degree of chain alignment while still disrupting excessive packing via the unsymmetrical substitution [1].

Mechanical properties Tensile strength Structural films

Best-Fit Application Scenarios for [1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)- Based on Quantitative Differentiation Evidence


High-Frequency Flexible Printed Circuit (FPC) Substrates for 5G/6G Mobile Devices

The combination of a low dielectric constant (2.81 at 1 MHz) and ultra-low moisture absorption (0.2–0.5%) makes PEI films derived from this monomer ideal candidates for flexible copper-clad laminates in mmWave antenna modules and high-speed signal transmission lines. The ~12–22% dielectric reduction over non-fluorinated ODA-based PEIs directly translates to lower insertion loss and higher signal integrity at frequencies above 28 GHz [1]. Furthermore, the solubility in THF and CHCl₃ enables roll-to-roll solution casting on polyimide or PET carriers, reducing manufacturing costs compared to high-temperature imidization-only processes [2].

Hermetic Optoelectronic Packaging for Laser Diodes and Photonic Integrated Circuits

The 3–10× lower water uptake relative to non-fluorinated PEI analogs ensures minimal hygroscopic expansion, preserving sub-micron alignment tolerances in butterfly packages and silicon photonics assemblies. The high Tg of up to 288 °C and thermal stability to 532 °C provide the necessary thermal budget for soldering and wire-bonding processes without warpage or outgassing [3].

High-Temperature Aerospace Wire and Cable Insulation

With a 5% weight loss temperature of 532 °C in air—representing a +17–32 °C advantage over ODA-based PEI wire enamels—coatings formulated from this diamine monomer can withstand prolonged exposure to jet engine bleed air and high-temperature hydraulic line environments. The tensile strength of up to 135 MPa ensures mechanical integrity during installation and vibration, outperforming many symmetrical fluorinated diamine-based polyimides by 29–85% [4].

Transparent Flexible Display Substrates and Barrier Films

The unsymmetrical, non-coplanar structure disrupts charge-transfer complexation that typically causes yellow-to-amber coloration in conventional polyimides. The resulting PEI films exhibit high optical transmission in the visible range, combined with excellent solvent processability in THF and CHCl₃, making them compatible with low-temperature solution-coating onto plastic substrates for foldable OLED displays and thin-film encapsulation barriers [1].

Quote Request

Request a Quote for [1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.